molecular formula C7H6BrNS B14477283 Thieno(3,2-c)pyridine, hydrobromide CAS No. 65402-59-7

Thieno(3,2-c)pyridine, hydrobromide

Cat. No.: B14477283
CAS No.: 65402-59-7
M. Wt: 216.10 g/mol
InChI Key: MCTACWAHUNRESA-UHFFFAOYSA-N
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Description

Significance in Contemporary Organic Chemistry

The fusion of heterocyclic rings, such as those containing nitrogen, sulfur, or oxygen, creates rigid, often planar, structures with unique electronic and steric properties. ias.ac.in This structural rigidity can enhance the interaction of these molecules with biological targets, leading to improved efficacy and selectivity in drug design. fiveable.meias.ac.in The diverse biological activities exhibited by fused heterocyclic compounds include antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. airo.co.inderpharmachemica.com

The presence of multiple heteroatoms within the fused system introduces a range of electronic effects and potential points for chemical modification. fiveable.me This versatility allows chemists to fine-tune the physicochemical properties of the molecules, such as solubility, lipophilicity, and hydrogen bonding capacity, to optimize their performance in various applications. researchgate.net Consequently, fused heterocycles are considered "privileged pharmacological structures" and are integral to the development of new pharmaceuticals. researchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

65402-59-7

Molecular Formula

C7H6BrNS

Molecular Weight

216.10 g/mol

IUPAC Name

thieno[3,2-c]pyridine;hydrobromide

InChI

InChI=1S/C7H5NS.BrH/c1-3-8-5-6-2-4-9-7(1)6;/h1-5H;1H

InChI Key

MCTACWAHUNRESA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1SC=C2.Br

Origin of Product

United States

Elucidation of Reaction Mechanisms in Thieno 3,2 C Pyridine Chemistry

Mechanistic Pathways of Key Cyclization Reactions

The formation of the bicyclic thieno[3,2-c]pyridine (B143518) system is predominantly achieved through cyclization reactions. These can be broadly categorized into intramolecular cyclizations, ring closures involving intermediate species, and transformations that proceed via the extrusion of dinitrogen.

Intramolecular cyclization reactions offer a direct and powerful method for the synthesis of thieno[3,2-c]pyridines, typically starting from a suitably functionalized thiophene (B33073) precursor. scielo.brresearchgate.net A classic and well-established approach involves the acid-catalyzed cyclization of a N-(thienyl) derivative. For instance, the cyclization of N-(3-thienyl)methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamide can be achieved by treatment with a strong mineral acid. google.com The reaction is typically carried out in an inert organic solvent, such as dioxane or ethanol (B145695), at temperatures ranging from 50°C to the boiling point of the mixture. google.com The mechanism involves the acid-promoted formation of an electrophilic species from the acetal (B89532) group, which then undergoes an intramolecular electrophilic attack on the electron-rich thiophene ring to form the new pyridine (B92270) ring.

Another significant intramolecular cyclization is the Pictet-Spengler reaction. This method has been successfully applied to the synthesis of tetrahydrofuro[3,2-c]pyridines, which are isosteres of tetrahydrothieno[3,2-c]pyridines. nih.gov The reaction involves the condensation of an appropriate furan- or thiophene-ethanamine with an aldehyde, followed by an acid-catalyzed cyclization. nih.gov The mechanism proceeds through the formation of a Schiff base intermediate, which is then protonated to generate an electrophilic iminium ion. This ion is subsequently attacked by the electron-rich C2 or C4 position of the furan (B31954) or thiophene ring, leading to the formation of the fused heterocyclic system. nih.gov

The synthesis of thieno[3,2-c]pyridines can also be accomplished through reaction pathways that involve the in-situ generation of reactive intermediates that subsequently undergo ring closure. researchgate.net For example, the cyclization of a Schiff base formed from the condensation of a 2-thiophenecarboxaldehyde with aminoacetaldehyde dimethyl acetal provides a convenient route to thieno[2,3-c]pyridines, an isomer of the [3,2-c] system. researchgate.net This reaction proceeds through the Schiff base intermediate, and the subsequent acid-catalyzed cyclization and elimination of methanol (B129727) furnishes the aromatic pyridine ring. researchgate.net

In a related context, the synthesis of tetrahydrofuro[3,2-c]pyridines, which share a similar structural motif, can be achieved through a domino sequence involving dearomatization, ipso-cyclization, and a Michael-type Friedel-Crafts alkylation, highlighting the versatility of generating and trapping reactive intermediates in the construction of these fused systems. nih.gov

Denitrogenative transformations provide an elegant and often efficient entry into fused heterocyclic systems, including thienopyridines, by leveraging the thermodynamic driving force of nitrogen gas extrusion. A metal-free approach for the synthesis of thieno[2,3-c]pyridine (B153571) derivatives has been developed utilizing a 1,2,3-triazole-mediated denitrogenative transformation. nih.govresearchgate.netnih.gov This multi-step synthesis begins with the formation of a fused 1,2,3-triazole compound, which upon acid-mediation, undergoes a denitrogenative transformation to yield the desired thieno[2,3-c]pyridine derivatives in good yields. nih.govresearchgate.netnih.gov The chemical logic of this transformation lies in the release of a stable dinitrogen molecule, which provides a strong thermodynamic driving force for the reaction to proceed. nih.govresearchgate.netnih.gov This method offers several advantages, including being environmentally friendly due to the avoidance of metal catalysts and being cost-effective. nih.gov

Catalytic Effects and Reaction Kinetics

The efficiency, rate, and selectivity of the reactions leading to thieno[3,2-c]pyridines are significantly influenced by the presence of catalysts and the underlying kinetic and thermodynamic parameters of the reaction.

Catalysts are instrumental in many synthetic routes to thieno[3,2-c]pyridines, as they lower the activation energy of the reaction, thereby increasing the reaction rate and often controlling the regioselectivity.

Acid Catalysts : Strong mineral acids, such as hydrochloric acid, are commonly used to promote the cyclization step in the synthesis of thieno[3,2-c]pyridine from N-(3-thienyl)methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamide. google.com The acid facilitates the formation of the key electrophilic intermediate that undergoes intramolecular cyclization. google.com Trifluoromethanesulfonic acid (TfOH) has also been shown to be an effective catalyst in the denitrogenative transformation for the synthesis of thieno[2,3-c]pyridine derivatives. nih.gov

Metal Catalysts : Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are widely used in cross-coupling reactions to construct the thieno[3,2-c]pyridine skeleton. For example, they are employed in Suzuki coupling reactions between a substituted thieno[3,2-c]pyridine and a boronic acid to introduce further functionalization. researchgate.net

The following table provides a summary of catalysts used in the formation of thienopyridines and their roles.

Catalyst TypeExample(s)Role in Reaction
Strong Mineral Acid Hydrochloric Acid google.comPromotes intramolecular cyclization by generating an electrophilic intermediate. google.com
Sulfonic Acid Trifluoromethanesulfonic Acid (TfOH) nih.govCatalyzes denitrogenative transformation. nih.gov
Palladium Catalyst Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) researchgate.netFacilitates cross-coupling reactions for C-C bond formation. researchgate.net

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired thieno[3,2-c]pyridine product. This involves a careful consideration of both kinetic and thermodynamic factors.

Temperature : The temperature at which a reaction is conducted can have a significant impact on the reaction rate and product distribution. For the acid-catalyzed cyclization to form thieno[3,2-c]pyridine, the temperature can range from 50°C to the boiling point of the reaction mixture. google.com In the denitrogenative synthesis of thieno[2,3-c]pyridines, a temperature of 80°C was found to be optimal when using TfOH as a catalyst in 1,2-dichloroethane (B1671644) (DCE). nih.gov

Solvent : The choice of solvent is critical as it can influence the solubility of reactants and catalysts, as well as stabilize intermediates and transition states. Inert organic solvents like dioxane and various alcohols (ethanol, isopropanol, butanol) are suitable for the acid-catalyzed cyclization. google.com In the denitrogenative transformation, 1,2-dichloroethane (DCE) was found to be the optimal solvent. nih.gov

Reaction Time : The duration of the reaction is another important parameter. The acid-catalyzed cyclization of N-(3-thienyl)methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamide is typically refluxed for several hours. google.com

By systematically varying these parameters, the reaction can be fine-tuned to favor the formation of the desired thieno[3,2-c]pyridine product while minimizing the formation of byproducts.

Regio- and Stereochemical Control in Synthesis

The precise arrangement of atoms within a molecule is paramount in determining its chemical and biological properties. In the synthesis of thieno[3,2-c]pyridines, controlling the regiochemistry—the specific position at which a reaction occurs on the thiophene or pyridine ring—is a critical challenge that dictates the final isomeric structure.

The regioselective synthesis of thieno[3,2-c]pyridines is fundamentally governed by the chosen synthetic route, which typically involves the construction of either the pyridine ring onto a pre-existing thiophene core or the formation of the thiophene ring from a pyridine precursor. The selection of starting materials and the nature of the cyclization reaction are the key determinants of the resulting regioisomer.

A primary strategy for achieving regioselectivity lies in the choice of the initial thiophene derivative. The synthesis of thieno[3,2-c]pyridine, as opposed to its thieno[2,3-c]pyridine isomer, is directly influenced by the substitution pattern of the starting thiophene. For instance, processes that initiate with a 3-substituted thiophene derivative are designed to lead to the [3,2-c] fused system.

One established method involves the cyclization of a N-(3-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamide. google.com This precursor, derived from 3-thienaldehyde, undergoes cyclization upon treatment with a strong mineral acid, such as hydrochloric acid, in an inert solvent. google.com The position of the functional groups on the thiophene ring directs the intramolecular cyclization to form the pyridine ring fused at the 2- and 3-positions of the thiophene, yielding the thieno[3,2-c]pyridine skeleton.

Conversely, starting with a 2-thienaldehyde and subjecting it to a similar reaction sequence leads to the formation of the isomeric thieno[2,3-c]pyridine. google.com This highlights the foundational principle of regiocontrol in this context: the substitution pattern of the starting thiophene dictates the orientation of the newly fused pyridine ring.

Another regioselective approach involves a domino reaction of aminopropenoyl cyclopropanes initiated by Lawesson's reagent to furnish thieno[3,2-c]pyridinones. acs.org The specific reaction cascade and the functionalities present on the starting materials guide the formation of the desired [3,2-c] fused heterocyclic system.

The table below summarizes the influence of the starting thiophene aldehyde on the regiochemical outcome of the synthesis.

Starting MaterialKey ReagentsProductReference
3-Thienaldehyde1. NH₂--CH₂--CH(OR)₂ 2. Sodium borohydride (B1222165) 3. p-Toluenesulfonyl chloride 4. Strong mineral acidThieno[3,2-c]pyridine google.com
2-Thienaldehyde1. NH₂--CH₂--CH(OR)₂ 2. Sodium borohydride 3. p-Toluenesulfonyl chloride 4. Strong mineral acidThieno[2,3-c]pyridine google.com

This demonstrates that the regiochemical outcome is predetermined by the choice of the starting isomer of the thienylaldehyde. The subsequent reaction sequence then constructs the pyridine ring, with its position locked in by the initial placement of the reactive side chain on the thiophene ring.

Computational and Theoretical Investigations of Thieno 3,2 C Pyridine Systems

Quantum Chemical Characterization of Thieno[3,2-c]pyridine (B143518) Frameworks

Quantum chemical methods are employed to elucidate the fundamental properties of the thieno[3,2-c]pyridine core structure. These calculations provide a detailed picture of the molecule at the atomic level.

The thieno[3,2-c]pyridine framework consists of a thiophene (B33073) ring fused to a pyridine (B92270) ring. The geometry of this bicyclic system is largely planar due to the aromaticity of both constituent rings. Computational models, such as those available through public databases like PubChem, provide predicted geometric and physicochemical properties. uni.lunih.gov These calculations are fundamental for understanding the molecule's shape, size, and how it might interact with biological macromolecules.

Table 1: Computed Properties for Thieno[3,2-c]pyridine

PropertyValueSource
Molecular FormulaC7H5NSPubChem nih.gov
Molecular Weight135.19 g/molPubChem nih.gov
Monoisotopic Mass135.01427034 DaPubChem nih.gov
XLogP31.9PubChem nih.gov
Topological Polar Surface Area41.1 ŲPubChem nih.gov
Formal Charge0PubChem nih.gov
InChIKeyMKYRMMMSZSVIGD-UHFFFAOYSA-NPubChem nih.gov

The electronic properties of thienopyridine systems are key to their chemical reactivity and photophysical behavior. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and electronic excitation properties.

In thieno[3,2-c]pyridine derivatives, substituents can significantly influence the electronic structure. nih.gov Electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level. These modifications can tune the HOMO-LUMO gap, thereby altering the compound's absorption and fluorescence spectra. nih.gov For instance, studies on related thieno[2,3-b]pyridine (B153569) analogues have shown that specific substitutions can lead to potent biological activity, which is intrinsically linked to the electronic nature of the molecule allowing for specific interactions with biological targets. rsc.org

In Silico Modeling of Molecular Interactions

In silico techniques are indispensable for predicting and analyzing how thienopyridine derivatives interact with biological targets, such as proteins and enzymes. These methods can significantly accelerate the drug discovery process by identifying promising candidates and elucidating their mechanisms of action. mdpi.com

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. tandfonline.com This technique is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor binding. For thienopyridine systems, docking studies have been instrumental in identifying potential inhibitors for various therapeutic targets.

For example, docking simulations of thieno[2,3-c]pyridine (B153571) derivatives identified them as potential inhibitors of Hsp90, a target in cancer therapy. nih.govresearchgate.net These studies revealed key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligands and the protein's active site. nih.gov Similarly, derivatives of the isomeric thieno[2,3-b]pyridine scaffold have been docked into the active site of PIM-1 kinase, with the computational results correlating well with the experimentally observed inhibitory activity. nih.gov Another study on thieno[2,3-d]pyrimidine (B153573) derivatives used docking to rationalize their inhibitory effects on PI3K isoforms, noting crucial hydrogen bonds with residues like Val848. tandfonline.com These examples highlight how docking can guide the design of more potent and selective inhibitors based on the thieno[3,2-c]pyridine scaffold.

Table 2: Examples of Docking Studies on Thienopyridine Scaffolds

Thienopyridine IsomerProtein TargetKey FindingsReference
Thieno[2,3-c]pyridineHsp90Identified crucial molecular interactions for inhibition. nih.govresearchgate.net
Thieno[2,3-b]pyridinePIM-1 KinaseDocking scores were consistent with in vitro IC50 values. nih.gov
Thieno[2,3-d]pyrimidinePI3Kβ & PI3KγPredicted binding modes involving key hydrogen bonds. tandfonline.com
Thieno[2,3-b]pyridinePhospholipase C (PLC)Modeling showed a good fit with the enzyme's docking scaffold. rsc.org

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the behavior of a ligand-receptor complex over time. mdpi.com This method accounts for the flexibility of both the ligand and the protein, offering deeper insights into the stability of binding poses identified by docking, and can help calculate binding free energies. nih.govmdpi.com

Structure-Property Relationship Studies via Computational Means

Understanding the relationship between a molecule's structure and its physicochemical or biological properties is a cornerstone of medicinal chemistry. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are pivotal in this endeavor.

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), correlate the biological activity of a series of compounds with their 3D properties (steric, electrostatic, hydrophobic fields). For example, a 3D-QSAR study on a series of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors yielded models with good predictive capabilities (CoMFA r² = 0.944, CoMSIA r² = 0.982). rsc.org The contour maps generated from these models provide a visual guide, indicating where modifications to the molecular structure (e.g., adding bulky groups or electronegative atoms) might enhance or diminish activity. This information is invaluable for designing new, more potent compounds. rsc.org Such approaches can be readily applied to a series of thieno[3,2-c]pyridine derivatives to build predictive models for a desired biological activity or property, guiding the synthesis of new analogues with improved characteristics. uni.lu

Applications of Thieno 3,2 C Pyridine Derivatives in Advanced Materials and Chemical Probes

Integration into Optoelectronic Materials

The inherent properties of the thieno[3,2-c]pyridine (B143518) scaffold, such as structural planarity and tunable electron affinity, make it a valuable building block for optoelectronic materials. These materials are designed to interact with light and electricity, forming the basis of devices like organic solar cells, transistors, and light-emitting diodes (LEDs) chemimpex.com.

The development of donor-acceptor (D–A) conjugated polymers is a cornerstone of modern organic electronics. By alternating electron-donating and electron-accepting units along a polymer backbone, researchers can precisely control the material's electronic properties, such as its charge carrier mobility and energy levels. Thieno[3,2-c]pyridine derivatives have emerged as effective components in these architectures.

A notable example involves the creation of a building block derived from thieno[3,2-c]pyridine-4,6-dione, known as TPyI. This unit was used to synthesize two D-A polymers, a regioirregular version (ri-PTPyI2T) and a regioregular version (rr-PTPyI2T) nih.govnih.gov. These polymers were specifically designed for use in organic field-effect transistors (OFETs), which are essential components of flexible displays and sensors researchgate.net. The incorporation of the TPyI unit resulted in polymers that exhibited p-type (hole) charge transport characteristics. The regioregular polymer, rr-PTPyI2T, demonstrated a maximum hole mobility of 0.32 cm²/(V·s), a significant performance metric for OFET applications nih.gov.

In a related study, a bisisoindigo derivative incorporating thieno[3,2-c]pyridine-4,6-dione subunits (TPBIID) was synthesized, along with its corresponding D-A conjugated polymer, PTPBIID-BT. Devices fabricated with the PTPBIID-BT polymer also showed p-type dominant ambipolar transport, achieving a maximum hole mobility of 0.16 cm² V⁻¹ s⁻¹ scbt.com. These findings underscore the potential of using thieno[3,2-c]pyridine-based units to create high-performance organic semiconductors scbt.com.

Table 1: Performance of Thieno[3,2-c]pyridine-Based Conjugated Polymers in Organic Field-Effect Transistors (OFETs)

PolymerTypeDominant Charge TransportMaximum Hole Mobility (μh)
ri-PTPyI2T Regioirregular D-A Polymerp-type0.14 cm²/(V·s) nih.gov
rr-PTPyI2T Regioregular D-A Polymerp-type0.32 cm²/(V·s) nih.gov
PTPBIID-BT D-A Conjugated Polymerp-type0.16 cm² V⁻¹ s⁻¹ scbt.com

The photophysical properties of a material, which describe how it absorbs and emits light, are critical for its use in optoelectronic devices like solar cells and LEDs. Thieno[3,2-c]pyridine derivatives have been investigated for their favorable optical characteristics.

A key goal in the design of polymers for organic solar cells is to achieve a narrow bandgap, allowing the material to absorb a broader spectrum of sunlight. The TPyI-based polymers, ri-PTPyI2T and rr-PTPyI2T, exhibited narrow optical bandgaps of approximately 1.19 eV nih.gov. This is a direct result of the strong intramolecular charge transfer between the donor and acceptor units facilitated by the planar structure of the TPyI building block nih.gov. The planarity is enhanced by noncovalent interactions between the sulfur atom of the thiophene (B33073) ring and adjacent oxygen atoms, which helps to create a more ordered molecular stacking in thin films nih.govnih.gov.

Similarly, the bisisoindigo derivative TPBIID and its polymer PTPBIID-BT were also subject to systematic investigation of their optical properties, which were found to be suitable for organic transistor applications scbt.com. The unique electronic properties of the thieno[3,2-c]pyridine core are also being explored for use in advanced devices such as organic LEDs chemimpex.com.

Design and Application as Chemical Probes

Beyond their use in bulk materials, thieno[3,2-c]pyridine derivatives are valuable as molecular tools or "chemical probes" to investigate biological systems and perform chemical analysis. A chemical probe is a small molecule used to study and manipulate a biological system, such as a protein or a signaling pathway, often by binding to a specific target.

The thieno[3,2-c]pyridine scaffold has been identified as a "pharmacophore"—a core molecular framework responsible for a drug's biological activity. Derivatives have been synthesized that show potent affinity for specific biological targets, such as serotonin (B10506) (5-HT1 and 5-HT2) receptors, while having weak interactions with others, like the dopamine (B1211576) D2 receptor nih.gov. This selectivity allows them to be used to probe the function and effects of these specific neuronal pathways, which is crucial for understanding potential antipsychotic mechanisms nih.gov.

Furthermore, tetrahydrothieno[3,2-c]pyridine derivatives have been designed as potent antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway rsc.org. As this pathway is implicated in several cancers, these molecules serve as vital probes to study its function and as starting points for developing new anticancer agents rsc.org. The compound is also employed as a reagent in certain analytical methods, where it aids in the detection and quantification of other chemical substances chemimpex.com. While the development of thieno[3,2-c]pyridine-based fluorescent probes is an emerging field, its demonstrated utility in probing complex biological pathways highlights its significance in biochemical and medicinal research chemimpex.com.

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